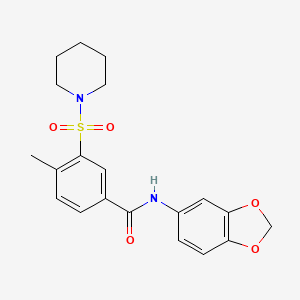

N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-14-5-6-15(11-19(14)28(24,25)22-9-3-2-4-10-22)20(23)21-16-7-8-17-18(12-16)27-13-26-17/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLVFKXPNBWNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide typically involves multiple steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of piperidine using sulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Benzamide: The final step is the coupling of the benzodioxole and piperidine sulfonyl intermediates with a benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as kinases or proteases, and receptors like G-protein coupled receptors (GPCRs).

Pathways Involved: Modulation of signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Key Observations:

Substituent Diversity :

- Compound A ’s benzodioxole and piperidinylsulfonyl groups distinguish it from simpler analogs like Rip-B and Rip-D , which feature methoxy/hydroxy and phenethylamine groups. The benzodioxole moiety is associated with enhanced metabolic resistance compared to methoxy groups .

- The trifluoromethyl group in the pyridinyl derivative () improves binding affinity and metabolic stability, a feature absent in Compound A .

Synthetic Efficiency :

Pharmacological and Physicochemical Properties

- This contrasts with the hydrophilic 2-hydroxy group in Rip-D, which may reduce CNS activity .

Receptor Binding :

- Acidity/Solubility: The sulfonyl group in Compound A confers mild acidity (pKa ~1–2), enhancing water solubility at physiological pH compared to non-sulfonylated analogs .

Biological Activity

N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available research on its biological activity, including its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzodioxole moiety, which is known for its diverse biological activities. The presence of a piperidine sulfonamide group enhances its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing the benzodioxole structure exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Insecticidal Properties

A study focusing on related benzodioxole compounds demonstrated significant larvicidal activity against Aedes aegypti, a vector for several viral diseases. The compound exhibited an LC50 value of 28.9 μM after 24 hours of exposure, indicating moderate efficacy compared to established insecticides . The structure's influence on biological activity suggests that modifications to the benzodioxole ring can enhance insecticidal potency.

Cytotoxicity and Safety Profile

In vitro tests have shown that certain benzodioxole derivatives do not exhibit cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM . Additionally, animal studies indicated that high doses (2000 mg/kg) resulted in mild behavioral effects without significant toxicity in vital organs such as the liver and kidneys, suggesting a favorable safety profile for further development .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures can modulate enzyme activity and receptor binding, leading to their observed pharmacological effects. For example, the benzodioxole group is known to enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Case Studies

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing N-1,3-benzodioxol-5-yl-4-methyl-3-(1-piperidinylsulfonyl)benzamide?

The synthesis involves multi-step organic reactions:

- Step 1 : Coupling of the benzodioxole moiety with a methyl-substituted benzamide core using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–25°C.

- Step 2 : Introduction of the piperidinylsulfonyl group via nucleophilic substitution, typically requiring a sulfonyl chloride intermediate and a base like triethylamine or pyridine in tetrahydrofuran (THF) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are critical for achieving >95% purity. Analytical techniques like HPLC and /-NMR are used to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?

- NMR Spectroscopy : - and -NMR confirm the presence of the benzodioxole aromatic protons (δ 6.6–6.8 ppm), piperidinyl methylene groups (δ 2.8–3.2 ppm), and sulfonamide S=O stretches (δ ~130 ppm for ).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 428.1324 for CHNOS).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets such as enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) and dissociation constants (K) using immobilized target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) by monitoring heat changes during ligand-protein interactions.

- Molecular Docking : Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., sulfonamide interactions with catalytic residues in carbonic anhydrase) .

Q. How should discrepancies in biological activity data across studies be addressed?

- Replicate Experiments : Conduct dose-response assays in triplicate using standardized protocols (e.g., fixed cell lines, incubation times).

- Orthogonal Assays : Validate enzyme inhibition via fluorometric and colorimetric methods to rule out assay-specific artifacts.

- Control for Solubility : Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to confirm compound solubility in assay buffers .

Q. What computational strategies are effective in predicting the compound’s binding modes and selectivity?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and water-mediated interactions.

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide H-bond acceptors, benzodioxole hydrophobic contacts) using tools like Schrödinger’s Phase.

- Free Energy Perturbation (FEP) : Quantify the impact of structural modifications (e.g., piperidine vs. pyrrolidine substitution) on binding affinity .

Q. How does the substitution of piperidine vs. pyrrolidine in the sulfonamide group influence biological activity?

- Piperidine (6-membered ring) : Enhances metabolic stability due to reduced ring strain compared to pyrrolidine (5-membered).

- Steric Effects : Piperidine’s larger size may improve selectivity for bulkier enzyme pockets (e.g., kinase ATP-binding sites).

- SAR Studies : Compare IC values in enzyme inhibition assays; piperidine derivatives often show 2–5-fold higher potency than pyrrolidine analogs .

Q. What crystallographic methods are recommended for resolving the compound’s 3D structure and hydrogen-bonding networks?

- Single-Crystal X-ray Diffraction : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine space groups and anisotropic displacement parameters.

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R(8) motifs in benzodioxole packing).

- Software Tools : WinGX and ORTEP for Windows visualize thermal ellipsoids and generate publication-quality figures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.